Siponimod

S1P receptor pharmacology receptor selectivity adverse event prediction

Siponimod (BAF312) is the only S1P receptor modulator with positive Phase 3 efficacy in secondary progressive MS (EXPAND trial: 31% 3-month CDP risk reduction). Its engineered >1,000-fold S1P1/S1P5 selectivity over S1P3 minimizes bradycardia risk, while CYP2C9-dependent metabolism enables unique pharmacogenomic research models. For SPMS-focused neuroinflammation, cardiac safety selectivity panels, or genotype-guided dosing studies, this is the benchmark reference compound. Ensure pre-emptive CYP2C9 genotyping in relevant translational protocols.

Molecular Formula C29H35F3N2O3
Molecular Weight 516.6 g/mol
CAS No. 1230487-00-9
Cat. No. B1193602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiponimod
CAS1230487-00-9
SynonymsBAF-312;  BAF 312;  BAF312;  NVP-BAF-312;  NVP-BAF 312;  NVP-BAF312;  NVP-BAF312-AEA;  NVP-BAF312-NX;  WHO 9491;  WHO-9491;  WHO9491;  Siponimod;  Mayzent.
Molecular FormulaC29H35F3N2O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
InChIInChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+
InChIKeyKIHYPELVXPAIDH-HNSNBQBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Siponimod (CAS 1230487-00-9) S1P Receptor Modulator Product Overview for Scientific Procurement


Siponimod (BAF312) is a second-generation sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P1 and S1P5 receptor subtypes with EC50 values of 0.39 nM and 0.98 nM, respectively [1]. It exhibits >1,000-fold selectivity over S1P2, S1P3, and S1P4 receptors, distinguishing it from first-generation agents such as fingolimod, which engages S1P1, S1P3, S1P4, and S1P5 receptors [2]. Siponimod is approved as the first oral therapy specifically indicated for active secondary progressive multiple sclerosis (SPMS) and is formulated as a hemifumarate salt [3]. Its unique CYP2C9-dependent metabolism mandates pre-treatment pharmacogenomic screening, representing a distinct differentiation in precision dosing strategy [4].

Why In-Class S1P Receptor Modulator Substitution Is Not Supported: Siponimod Differentiation Evidence


Despite belonging to the same S1P receptor modulator class as fingolimod, ozanimod, and ponesimod, siponimod cannot be considered interchangeable due to fundamental differences in receptor subtype selectivity, cardiac safety profile, clinical indication specificity, and pharmacokinetic dependence on CYP2C9 genotype [1]. Fingolimod engages S1P1, S1P3, S1P4, and S1P5 receptors, whereas siponimod is engineered to spare S1P3 and S1P4 receptor activity, which is directly linked to differential bradyarrhythmia risk and first-dose monitoring requirements [2]. Moreover, siponimod remains the only S1P receptor modulator with a positive phase 3 trial specifically in secondary progressive MS, whereas other agents are primarily indicated for relapsing forms of MS [3]. The FDA-mandated CYP2C9 genotyping prior to siponimod administration—unique among S1P receptor modulators—further precludes generic substitution without dose adjustment based on individual metabolizer status [4].

Siponimod (CAS 1230487-00-9) Comparative Evidence Guide: Quantified Differentiation vs. S1P Receptor Modulator Analogs


S1P Receptor Subtype Selectivity: Siponimod vs. Fingolimod Differential Receptor Engagement

Siponimod demonstrates engineered selectivity for S1P1 and S1P5 receptors with complete sparing of S1P3 and S1P4 activity. Fingolimod, by contrast, engages S1P1, S1P3, S1P4, and S1P5 receptors [1]. The absence of S1P3 engagement in siponimod is mechanistically significant, as S1P3 receptor activation mediates cardiac conduction effects including bradyarrhythmia [2]. In vitro binding assays establish siponimod's EC50 values for S1P1 and S1P5 at 0.39 nM and 0.98 nM, respectively, with >1,000-fold selectivity over S1P2, S1P3, and S1P4 receptors [3]. Fingolimod exhibits activity across S1P1, S1P3, S1P4, and S1P5 with EC50 values of 0.3 nM (S1P1), 0.3 nM (S1P3), 0.6 nM (S1P4), and 0.3 nM (S1P5), demonstrating no subtype selectivity between S1P1 and S1P3 [4].

S1P receptor pharmacology receptor selectivity adverse event prediction

Cardiac Safety Differentiation: First-Dose Bradycardia Incidence Siponimod vs. Fingolimod

Siponimod demonstrates a differentiated cardiac safety profile with reduced first-dose bradycardia burden compared to fingolimod, attributable to its S1P3-sparing selectivity and titration-based initiation protocol. In clinical trial data, siponimod treatment initiation produced a mean heart rate reduction from baseline of 5–6 bpm, versus 8–10 bpm for fingolimod [1]. Bradycardia incidence following first dose was 4.4% for siponimod versus placebo (2.9%), whereas fingolimod was associated with a higher reporting odds ratio (ROR) of 8.96 for bradycardia in pharmacovigilance analysis compared to siponimod's ROR of 4.66 [2]. A meta-analysis of randomized controlled trials further confirmed siponimod was associated with increased risk of bradyarrhythmia (RR 2.75, 95% CI 1.75–4.31) but no significant hypertension risk, whereas fingolimod showed elevated risk for both bradyarrhythmia and hypertension [3].

cardiac safety first-dose monitoring bradycardia S1P modulator tolerability

Phase 3 SPMS Efficacy: Siponimod Disability Progression Reduction in EXPAND Trial

Siponimod is the only S1P receptor modulator with a positive phase 3 trial specifically in secondary progressive multiple sclerosis (SPMS). In the EXPAND study (N=1,651), siponimod 2 mg reduced the risk of 3-month confirmed disability progression (CDP) by 21% versus placebo (HR 0.79, 95% CI 0.65–0.95, p=0.013) and 6-month CDP by 26% (p=0.006) [1]. In the active SPMS subgroup (patients with relapses in prior 2 years and/or ≥1 Gd+ lesion at baseline, n=779), benefits were more pronounced: 3-month CDP risk reduction of 31% (HR 0.69, 95% CI 0.53–0.91, p=0.0094) and 6-month CDP risk reduction of 37% (HR 0.63, 95% CI 0.47–0.86, p=0.0040) [2]. No comparator S1P receptor modulator (fingolimod, ozanimod, ponesimod) has demonstrated statistically significant disability progression reduction in a dedicated SPMS phase 3 trial population [3].

secondary progressive MS disability progression EXPAND trial EDSS SPMS treatment

Pharmacogenomic Dose Stratification: CYP2C9 Genotype-Dependent Siponimod Exposure

Siponimod exhibits unique CYP2C9 genotype-dependent pharmacokinetics that mandate pre-treatment genotyping—a requirement not applicable to fingolimod, ozanimod, or ponesimod. In a dedicated pharmacokinetic study (N=24 healthy subjects), siponimod exposure (AUC) was approximately 2-fold higher in CYP2C9*2/*3 intermediate metabolizers and 4-fold higher in CYP2C9*3/*3 poor metabolizers compared to CYP2C9*1/*1 extensive metabolizers [1]. Terminal half-life was prolonged from 28 hours (extensive metabolizers) to 51 hours (*2/*3) and 126 hours (*3/*3) [2]. The FDA strongly recommends CYP2C9 genotyping prior to siponimod initiation, and the drug is absolutely contraindicated in CYP2C9*3/*3 homozygotes [3]. In contrast, fingolimod undergoes phosphorylation by sphingosine kinase, not CYP450-mediated oxidation, while ozanimod and ponesimod are metabolized via multiple CYP pathways without genotype-dependent dosing adjustments [4].

pharmacogenomics CYP2C9 personalized dosing drug metabolism precision medicine

Crystalline Solid Form Differentiation: Novel Siponimod Hemifumarate Polymorph for Formulation Stability

Siponimod hemifumarate exists as a 2:1 co-crystal of siponimod and fumaric acid, with novel crystalline polymorphic forms offering differentiated physicochemical properties relevant to pharmaceutical formulation [1]. Recent patent literature describes a novel crystalline compound of siponimod hemifumarate with enhanced stability over time and resistance to mechanical alteration, representing a technical advancement over previously characterized solid forms [2]. The identification of distinct polymorphic forms of siponimod base and its salts (including hemifumarate) enables selection based on solubility, hygroscopicity, and processing characteristics . While comparative stability data for siponimod versus other S1P receptor modulators is not publicly available in head-to-head studies, the ongoing development of novel crystalline siponimod forms reflects active industrial interest in optimizing its solid-state properties for reliable manufacturing and storage [3].

polymorph crystalline form hemifumarate salt formulation stability solid-state chemistry

Siponimod (CAS 1230487-00-9) Scientific Procurement Application Scenarios: Evidence-Based Use Cases


Secondary Progressive Multiple Sclerosis (SPMS) Translational Research Models

Siponimod is the evidence-based selection for research programs investigating disease modification in secondary progressive MS. The EXPAND phase 3 trial demonstrated a 21–37% reduction in confirmed disability progression risk in SPMS patients, with particularly robust effects in the active SPMS subgroup (31% 3-month CDP risk reduction, HR 0.69, 95% CI 0.53–0.91, p=0.0094) [1]. This clinical validation in SPMS distinguishes siponimod from fingolimod, ozanimod, and ponesimod, which lack dedicated phase 3 efficacy data in progressive MS populations. Researchers modeling neurodegeneration and disability accumulation should prioritize siponimod for SPMS-focused studies.

Cardiac Safety Pharmacology Studies Requiring S1P3-Sparing S1P1/5 Agonism

Investigators conducting cardiac safety pharmacology or S1P receptor subtype selectivity studies should select siponimod based on its engineered S1P3-sparing profile. Siponimod exhibits >1,000-fold selectivity for S1P1/S1P5 over S1P3, translating clinically to lower bradycardia risk (ROR 4.66) compared to fingolimod (ROR 8.96) [2]. In human atrial myocytes, siponimod activates GIRK channels with an EC50 of 15.8 nM, providing a well-characterized in vitro model for studying S1P1-mediated cardiac effects in isolation from S1P3 activation [3]. This makes siponimod the preferred tool compound for discriminating S1P1-versus S1P3-mediated cardiac conduction effects.

Pharmacogenomic and Personalized Dosing Research Programs

Siponimod serves as a model compound for pharmacogenomic research investigating CYP2C9 genotype-guided dosing strategies. The 2- to 4-fold variation in systemic exposure based on CYP2C9*2 and *3 alleles provides a quantifiable genotype-phenotype relationship for studying precision dosing implementation [4]. Researchers developing companion diagnostic workflows, pharmacokinetic modeling in special populations, or health economics analyses of genotype-guided therapy should utilize siponimod as a case study in FDA-mandated pre-treatment pharmacogenomic screening—a requirement unique among currently approved S1P receptor modulators [5].

S1P1/S1P5 Dual Agonist Medicinal Chemistry and Selectivity Screening

For medicinal chemistry programs targeting selective S1P1/S1P5 dual agonism with S1P3/S1P4 sparing, siponimod represents the benchmark reference compound. Its well-characterized in vitro profile includes S1P1 EC50 of 0.39 nM, S1P5 EC50 of 0.98 nM, and >1,000-fold selectivity over S1P2/3/4 in GTPγS binding assays [6]. Siponimod promotes rapid S1P1 receptor internalization (91% at 1 μM over 1 hour), providing a functional assay endpoint for comparative evaluation of novel S1P receptor modulators [7]. Researchers developing next-generation S1P modulators should include siponimod as a selectivity control in receptor profiling panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siponimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.